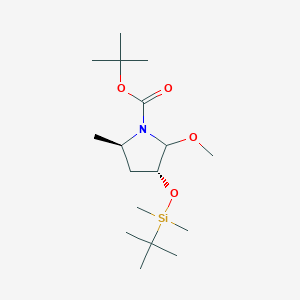
(3R,5R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-methoxy-5-methylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-methoxy-5-methylpyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-methoxy-5-methylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe final step often involves the formation of the pyrrolidine ring via cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-methoxy-5-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove protective groups or to alter the oxidation state of certain functional groups.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Common reducing agents include LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents such as TBAF (Tetrabutylammonium fluoride) for deprotection of silyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
(3R,5R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-methoxy-5-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of (3R,5R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-methoxy-5-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)piperidin-4-ol
- (1S,3R,5R)-3-((tert-butyldimethylsilyl)oxy)-5-((tert-butyldiphenylsilyl)oxy)-2-methylidenecyclohexan-1-ol
Uniqueness
Compared to similar compounds, (3R,5R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-methoxy-5-methylpyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C17H35NO4Si |
|---|---|
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
tert-butyl (3R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-2-methoxy-5-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H35NO4Si/c1-12-11-13(22-23(9,10)17(5,6)7)14(20-8)18(12)15(19)21-16(2,3)4/h12-14H,11H2,1-10H3/t12-,13-,14?/m1/s1 |
Clé InChI |
AEMNZLHYIVZDDJ-ZFXTZCCVSA-N |
SMILES isomérique |
C[C@@H]1C[C@H](C(N1C(=O)OC(C)(C)C)OC)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC1CC(C(N1C(=O)OC(C)(C)C)OC)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



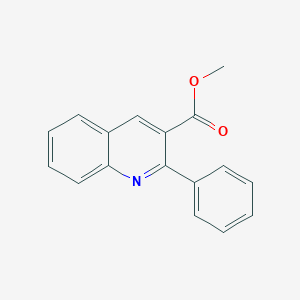
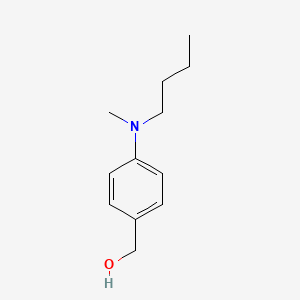
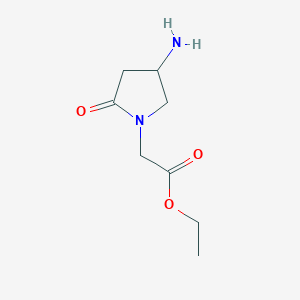

![2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one](/img/structure/B12835977.png)
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12835979.png)
![(3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12835980.png)
![[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12835981.png)
![Pyrido[2,3-c]pyridazin-4(1h)-one](/img/structure/B12835986.png)
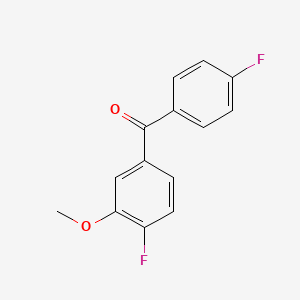

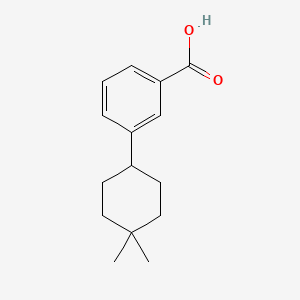
![7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12836020.png)
